molecular formula C18H18FNO B3090568 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 1212160-10-5

5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Cat. No.: B3090568
CAS No.: 1212160-10-5
M. Wt: 283.3 g/mol
InChI Key: JTHJSVUIZWYLCH-UHFFFAOYSA-N
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Description

5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a pyranoquinoline derivative featuring a fused pyran ring system and a quinoline core substituted with a 4-fluorophenyl group at the C5 position. Its molecular formula is C₁₈H₁₇FNO, with a molecular weight of 285.34 g/mol. The compound is synthesized via multicomponent Povarov reactions involving 4-fluoro-benzaldehyde, aniline derivatives, and 3,4-dihydro-2H-pyran under catalytic conditions (e.g., nano silica chromic acid or triflate salts) . Pyranoquinolines are recognized for their structural complexity and diverse pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-13-9-7-12(8-10-13)17-15-5-3-11-21-18(15)14-4-1-2-6-16(14)20-17/h1-2,4,6-10,15,17-18,20H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHJSVUIZWYLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations are often employed . Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .

Chemical Reactions Analysis

5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic displacement of fluorine atoms can lead to the formation of various substituted quinolines .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyranoquinoline Derivatives

Pyranoquinoline derivatives exhibit varied biological activities depending on substituents and stereochemistry. Below is a detailed comparison with key analogues:

Structural and Functional Modifications

Compound Name Substituents Molecular Formula Key Pharmacological Activity Reference
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline C5: 4-fluorophenyl C₁₈H₁₇FNO Antitubercular (MIC: ~3.13 µg/mL for related analogues)
5-(Dibenzo[b,d]furan-2-yl)-9-fluoro-pyranoquinoline (4f) C5: dibenzofuran; C9: fluorine C₂₄H₁₇FNO₂ Antimycobacterial (MIC: 3.13 µg/mL against M. tuberculosis)
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile C5: benzonitrile; C9: chlorine C₁₉H₁₇ClN₂O Cytotoxic (HPLC purity >94%; structural analog for SAR studies)
9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline C5: furyl; C9: chlorine C₁₉H₁₇ClN₂O Antimicrobial (96% HPLC purity; activity against Gram-negative bacteria)
6-Ethyl-4,5-dioxo-pyrano[3,2-c]quinoline-3-carboxaldehyde C3: carboxaldehyde; C6: ethyl C₁₅H₁₃NO₄ Antiproliferative (tested in tubulin inhibition assays)
1-(2-Bromophenyl)-1H-benzo[h]pyrano[3,2-c]quinoline-3,12-dione (6e) C1: 2-bromophenyl; fused benzopyran C₂₄H₁₅BrNO₃ α-Glucosidase inhibition (IC₅₀: 63.7 µM; non-competitive kinetics)

Key Differences in Activity

  • Antitubercular Activity : The 4-fluorophenyl substituent in the target compound enhances lipophilicity, improving membrane permeability in M. tuberculosis . However, dibenzofuran-substituted analogues (e.g., 4f ) show superior MIC values due to increased π-π stacking with mycobacterial enzymes .
  • Anticancer Activity: Pyranoquinolines with electron-withdrawing groups (e.g., 6e) exhibit strong TNF-α and IL-6 inhibition (IC₅₀: <10 µM) by disrupting NF-κB signaling . In contrast, the 4-fluorophenyl derivative lacks significant cytotoxicity in cancer cell lines .
  • Antidiabetic Potential: Bromophenyl-substituted derivatives (e.g., 6e) demonstrate non-competitive α-glucosidase inhibition, making them promising for type 2 diabetes management .

Stereochemical Considerations

The stereochemistry of the pyran ring (e.g., 4aS,5S vs. 4aR,5S) significantly impacts binding affinity. For instance, the (4aS,5S) configuration in 4d enhances antitubercular activity by 2-fold compared to its diastereomer .

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F, -Cl) at C5 or C9 improve antimycobacterial activity by enhancing target binding via halogen bonds .
    • Bulkier aromatic groups (e.g., dibenzofuran, carbazole) increase steric hindrance, reducing off-target interactions .
  • Ring Fusion : Fused benzopyran systems (e.g., 6e ) enhance α-glucosidase inhibition by forming hydrophobic interactions with the enzyme’s active site .
  • Synthetic Accessibility : One-pot multicomponent reactions using green catalysts (e.g., taurine or CuMn₂O₄-GO) improve yields (70–85%) and reduce reaction times (<4 hours) .

Biological Activity

5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18FNOC_{18}H_{18}FNO. The compound features a fluorinated phenyl group and a hexahydro-pyranoquinoline structure that may contribute to its biological properties.

PropertyValue
Molecular FormulaC18H18FNO
Molecular Weight295.34 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have evaluated the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Some studies suggest these compounds induce cell cycle arrest in the G1 phase.
  • Apoptosis Induction : They may promote apoptosis in cancer cells by activating intrinsic pathways.

For instance, a study demonstrated that related quinoline derivatives exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.014 to 5.87 µg/mL .

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents. The structure of this compound suggests potential activity against bacterial strains. Research has indicated that certain derivatives possess moderate to high antibacterial activity .

The mechanisms underlying the biological activities of this compound can include:

  • Inhibition of Enzymes : Similar derivatives have been found to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some studies suggest that quinoline derivatives may act as modulators of various receptors involved in cellular signaling pathways.

Study on Anticancer Properties

A notable case study involved the synthesis and evaluation of quinoline derivatives for their anticancer properties. The study found that certain compounds exhibited selective inhibition of tumor angiogenesis through the inhibition of VEGFR-2 . The compound this compound was included in this evaluation and showed promising results.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of quinoline derivatives. The results indicated that several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for further development of these compounds as therapeutic agents against infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(4-fluorophenyl)-pyrano[3,2-c]quinoline derivatives, and how do reaction parameters influence outcomes?

  • Methodological Answer : Synthesis often involves multicomponent reactions or condensation strategies. For example, Sc(OTf)₃ catalyzes the reaction of 4-chloroaniline with aldehydes and dihydropyran at 50°C, yielding pyrano[3,2-c]quinoline scaffolds . Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates, while temperature optimization (50–80°C) balances yield and purity. Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification, with typical yields ranging from 45–60% .

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., C-F stretch at ~1247 cm⁻¹, pyran ring vibrations at ~751 cm⁻¹) .
  • NMR : ¹H NMR identifies proton environments (e.g., 4-fluorophenyl protons at δ 7.06–7.55 ppm; pyran protons as multiplet at δ 3.42–4.81) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations. For example, Acta Crystallographica reports bond angles (C-C-C ~109.5°) and torsion angles (e.g., pyran ring puckering) .

Q. What preliminary biological activities are associated with pyrano[3,2-c]quinoline derivatives?

  • Methodological Answer : Screening assays reveal anti-inflammatory (COX-2 inhibition), antimicrobial (MIC values 8–32 µg/mL against S. aureus), and psychotropic activities (dopamine receptor binding IC₅₀ < 10 µM) . The 4-fluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can contradictory biological data (e.g., varying IC₅₀ values) for this compound class be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using WHO guidelines (e.g., fixed ATP levels in viability assays) and orthogonal validation (e.g., SPR for binding affinity vs. cell-based assays) are recommended. Meta-analysis of datasets (e.g., ChEMBL) can identify outliers .

Q. What strategies optimize stereochemical control during large-scale synthesis?

  • Methodological Answer : Chiral catalysts (e.g., (R)-BINAP) or enantioselective hydrogenation (H₂/Pd-C, 60 psi) improve diastereomeric excess (>90%). Solvent polarity (e.g., THF vs. toluene) impacts transition-state stabilization, as shown in DFT studies . Process analytical technology (PAT) monitors crystallization to avoid racemization .

Q. How does the 4-fluorophenyl substituent influence electrophilic substitution reactivity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the meta position. Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, while Friedel-Crafts acylation requires Lewis acids (AlCl₃) due to reduced ring activation. Computational studies (Hammett σₚ = +0.06) correlate with experimental reactivity trends .

Q. What computational tools predict ADMET properties for fluorinated pyranoquinolines?

  • Methodological Answer : SwissADME predicts moderate bioavailability (TPSA ~75 Ų, LogP ~3.2). Molecular dynamics simulations (AMBER) reveal hepatic stability (CYP3A4 t₁/₂ > 2 h). Experimental validation via microsomal assays (human liver microsomes, NADPH cofactor) confirms metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Reactant of Route 2
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

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